

Adefovir dipivoxil potency other nucleotide analogues

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Compound Focus: Adefovir Dipivoxil

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Comparison of Antiviral Potency and Efficacy

Drug Name	Relative Potency & Viral Suppression	Genetic Barrier to Resistance & Key Mutations	Common Clinical Context & Notes
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| **Adefovir Dipivoxil (ADV)** | • **Slower/Weaker suppression:** Higher HBV DNA levels vs. ETV in HBeAg-negative patients. [1] • **Inferior to TDF:** TDF superior in virologic response, HBeAg seroconversion, and ALT normalization. [2] | • **Low barrier.** [1] • **Key mutations:** rtN236T, rtA181T/V/S. [3] | • **Historical use:** For lamivudine-resistant CHB. [4] • **Combination therapy:** With Lamivudine (LAM) shows better long-term efficacy than ADV monotherapy. [4] | | **Lamivudine (LAM)** | • Less potent than ETV. [1] | • **Very low barrier.** [1] • **Key mutations:** rtM204I/V, rtL180M. [3] | • **High resistance rate:** ~34.8% viral breakthrough over 144 weeks. [1] | | **Telbivudine (LdT)** | • Less potent than ETV. [1] | • **Low barrier.** [1] • **Key mutations:** Shares key resistance mutations with LAM (e.g., rtM204I). [3] | • **Intermediate resistance:** ~7.4% viral breakthrough over 144 weeks. [1] | | **Entecavir (ETV)** | • **More potent and faster:** Significantly lower HBV DNA levels vs. LAM, ADV, LdT. [1] | • **High barrier.** [5] • **Resistance:** <1% over 5 years in treatment-naive patients. [5] | • **First-line monotherapy:** Recommended due to high potency and high genetic barrier. [5] | | **Tenofovir (TDF)** | • **Superior to ADV:** Better virologic response and safety profile. [2] | • **High barrier:** No resistance mutations confirmed in reviewed studies. [2] | • **First-line therapy:** Potent activity against HBV, including variants resistant to LAM and ETV. [2] |

Experimental Protocols for Key Data

The comparative data in the table above are primarily derived from clinical studies. Here are the methodologies for some of the key experiments cited.

- **Clinical Trial Comparing NAs (LAM, ADV, LdT, ETV) [1]**

- **Objective:** To compare the effectiveness of four NAs in HBeAg-negative chronic hepatitis B patients with a medium viral load (HBV DNA 4-6 log₁₀ IU/mL).
- **Design:** A 144-week, retrospective study analyzing patient data.
- **Groups:** Patients received monotherapy with LAM (100 mg/day), ADV (10 mg/day), LdT (600 mg/day), or ETV (0.5 mg/day).
- **Key Measurements:** Serum HBV DNA levels (measured by real-time PCR, detection limit 100 IU/mL) and rates of viral breakthrough were assessed at weeks 12, 48, 96, and 144.

- **Meta-Analysis Comparing TDF and ADV [citem:7]**

- **Objective:** To systematically compare the efficacy and safety of TDF versus ADV (monotherapy or in combination) for chronic hepatitis B.
- **Design:** A meta-analysis of 32 studies (31 randomized controlled trials and one retrospective study).
- **Interventions:** Compared TDF (300 mg/day) monotherapy against ADV (10 mg/day) monotherapy and against combination therapies (ADV + LAM; ADV + ETV).
- **Outcomes:** Primary outcomes included virologic response (HBV DNA reduction), HBeAg seroconversion, ALT normalization, and adverse events.

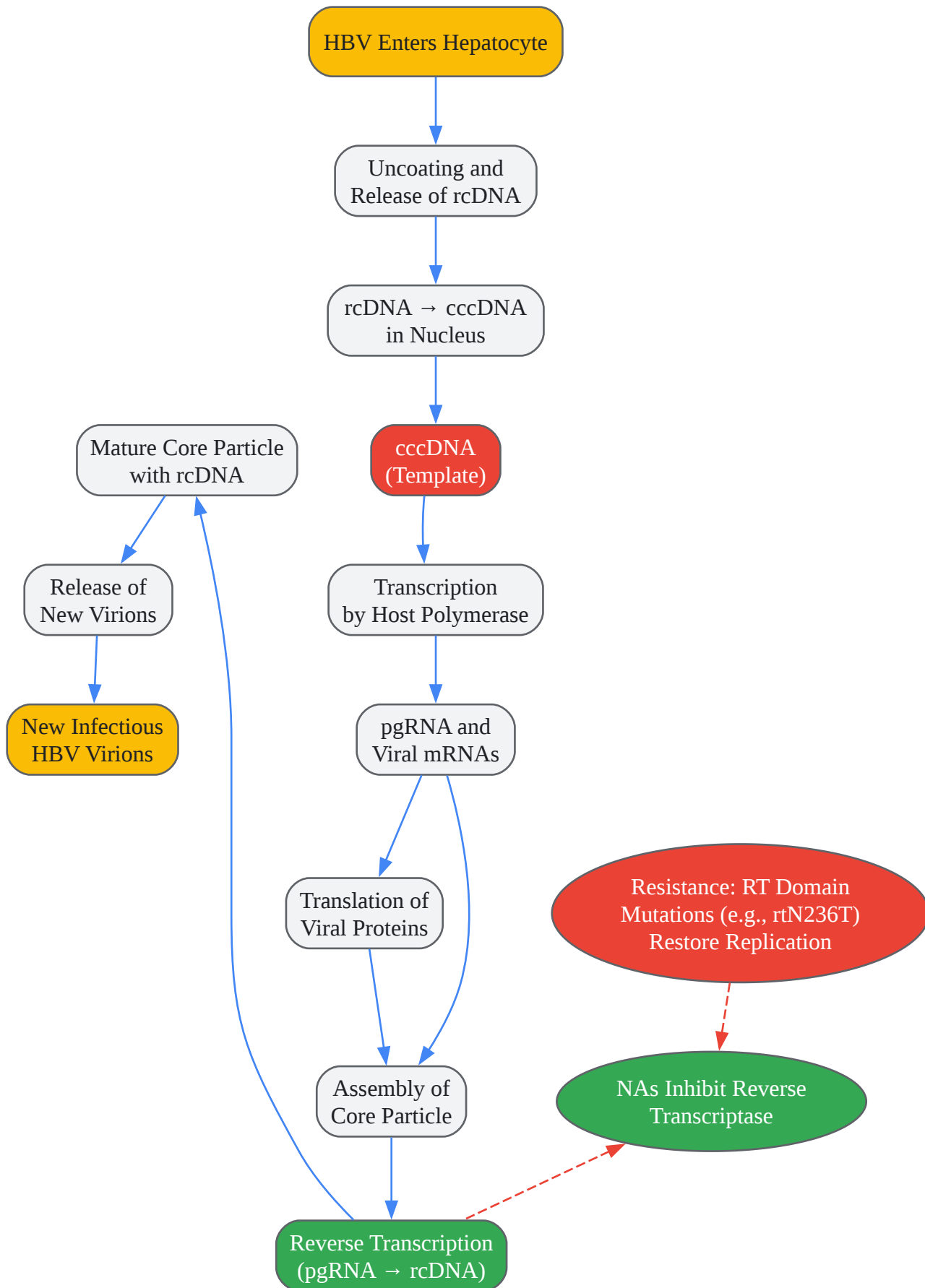
- **In Vitro Cross-Resistance Profiling [6]**

- **Objective:** To determine the sensitivity of wild-type and drug-resistant HBV strains to different antivirals.
 - **Cell System:** Used a baculovirus system to deliver replication-competent HBV genomes (wild-type and with specific resistance mutations) to human liver cells (HepG2).
 - **Drug Treatment:** Cells were treated with lamivudine, penciclovir (active form of famciclovir), or adefovir.
 - **Analysis:** The level of HBV replication in the presence of the drugs was measured to determine the efficacy (IC₅₀) against different viral mutants.
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Mechanism of Action and Resistance

Nucleos(t)ide analogues like ADV inhibit the **reverse transcriptase (RT) domain** of the HBV polymerase, blocking the conversion of viral pregenomic RNA into DNA, thus stopping replication. [3] Long-term treatment can select for mutations in the RT domain that allow the virus to replicate despite the drug's presence. [3]

The diagram below illustrates the replication cycle of HBV and the points where NAs act, as well as how resistance develops.



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